2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, three-component condensation reaction involving aldehydes, malononitrile, and 3-dimethylaminophenol. This reaction is often catalyzed by a basic catalyst such as Al-MCM-41-LDH@APTES (ALAM) under mild conditions . The reaction proceeds efficiently, yielding the desired product in good to excellent yields without generating hazardous waste.
Chemical Reactions Analysis
2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include basic or acidic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anticancer agent and apoptosis inducer.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating certain signaling pathways. It can also interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile can be compared with other similar compounds such as:
2-amino-7-isocyanofluorene: This compound also exhibits solvatochromic behavior and has applications in biolabeling.
7-(dimethylamino)-2-fluorenesulfonate: Known for its fluorescence properties, this compound is used as a fluorescent probe.
The uniqueness of 2-amino-7-(dimethylamino)-4-thiophen-2-yl-
Properties
IUPAC Name |
2-amino-7-(dimethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19(2)10-5-6-11-13(8-10)20-16(18)12(9-17)15(11)14-4-3-7-21-14/h3-8,15H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGVNCPJDOKDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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